Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate
Overview
Description
Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a benzoate ester
Mechanism of Action
Target of Action
The primary target of Methyl 2-[({1-[(4-Methylphenyl)sulfonyl]-4-Piperidinyl}carbonyl)amino]benzoate, also known as MSAB, is β-catenin . β-catenin is a key component of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . The degradation of β-catenin results in the downregulation of Wnt/β-catenin target genes .
Biochemical Pathways
The Wnt/β-catenin signaling pathway is the primary biochemical pathway affected by MSAB . The downregulation of Wnt/β-catenin target genes due to the degradation of β-catenin can lead to changes in various downstream effects, including cell proliferation and differentiation .
Result of Action
The binding of MSAB to β-catenin and the subsequent degradation of β-catenin result in the downregulation of Wnt/β-catenin target genes . This can lead to the inhibition of cell proliferation, particularly in Wnt-dependent cancer cells . Therefore, MSAB exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction to introduce the benzenesulfonyl group onto the piperidine ring. This is followed by the formation of the amide bond and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate: Similar structure with a methoxy group instead of a methyl group.
Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]thiophene-3-carboxylate: Contains a thiophene ring instead of a benzoate ester
Uniqueness
Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-15-7-9-17(10-8-15)29(26,27)23-13-11-16(12-14-23)20(24)22-19-6-4-3-5-18(19)21(25)28-2/h3-10,16H,11-14H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQIPJPKKPAGLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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